3-(3-Chlorophenyl)-4'-carboethoxypropiophenone
Overview
Description
3-(3-Chlorophenyl)-4’-carboethoxypropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a chlorophenyl group and a carboethoxy group attached to a propiophenone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-4’-carboethoxypropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 3-chlorobenzoyl chloride with ethyl benzoylacetate in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Reaction Conditions:
Reactants: 3-chlorobenzoyl chloride, ethyl benzoylacetate
Catalyst: Aluminum chloride
Solvent: Dichloromethane or another suitable non-polar solvent
Temperature: 0-5°C initially, then allowed to warm to room temperature
Duration: Several hours, typically 4-6 hours
Industrial Production Methods
In an industrial setting, the production of 3-(3-Chlorophenyl)-4’-carboethoxypropiophenone can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improved safety. The use of automated systems ensures consistent product quality and higher yields.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)-4’-carboethoxypropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Sodium methoxide (NaOCH₃) or other nucleophiles in polar solvents.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-Chlorophenyl)-4’-carboethoxypropiophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-4’-carboethoxypropiophenone involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-Chloromethcathinone: A synthetic cathinone with similar structural features.
4-Chloromethcathinone: Another synthetic cathinone with a different substitution pattern on the aromatic ring.
Uniqueness
3-(3-Chlorophenyl)-4’-carboethoxypropiophenone is unique due to its specific substitution pattern and the presence of both a chlorophenyl and a carboethoxy group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
ethyl 4-[3-(3-chlorophenyl)propanoyl]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClO3/c1-2-22-18(21)15-9-7-14(8-10-15)17(20)11-6-13-4-3-5-16(19)12-13/h3-5,7-10,12H,2,6,11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGDBMYCNQTDLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C(=O)CCC2=CC(=CC=C2)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644421 | |
Record name | Ethyl 4-[3-(3-chlorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898762-44-2 | |
Record name | Ethyl 4-[3-(3-chlorophenyl)-1-oxopropyl]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898762-44-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 4-[3-(3-chlorophenyl)propanoyl]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80644421 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.